2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole
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Overview
Description
2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused ring system combining benzene, imidazole, and thiazole moieties. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminobenzothiazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form derivatives with altered electronic properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex heterocyclic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable lead compound for drug development.
Medicine: It has shown promise as an anti-tubercular agent, with specific derivatives demonstrating potent activity against Mycobacterium tuberculosis.
Industry: The compound is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to the inhibition of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that the compound binds to the active site of the enzyme, disrupting its function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Lacks the bromine substituent but shares the core structure.
Imidazo[2,1-b]thiazole: A simpler structure without the fused benzene ring.
Benzothiazole: Contains only the benzene and thiazole rings without the imidazole moiety.
Uniqueness
2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This structural feature also contributes to its distinct biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H7BrN2S |
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Molecular Weight |
303.18 g/mol |
IUPAC Name |
2-bromobenzimidazolo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C13H7BrN2S/c14-8-5-6-12-11(7-8)16-10-4-2-1-3-9(10)15-13(16)17-12/h1-7H |
InChI Key |
XNTXLHJGLRGASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(S3)C=CC(=C4)Br |
Origin of Product |
United States |
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